2-Fluoro-6-hydroxypyridine-3-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

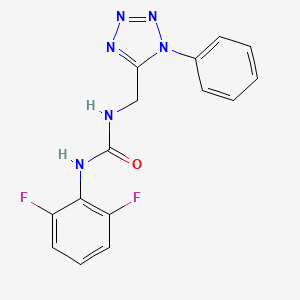

2-Fluoro-6-hydroxypyridine-3-boronic acid is a pyridine derivative . It has a molecular formula of C5H5BFNO3 and a molecular weight of 156.9075032 . It is used in the preparation of imaging agents for nicotinic α4β2 receptor .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-hydroxypyridine-3-boronic acid consists of a pyridine ring with a fluorine atom at the 2-position, a hydroxyl group at the 6-position, and a boronic acid group at the 3-position .Chemical Reactions Analysis

While specific chemical reactions involving 2-Fluoro-6-hydroxypyridine-3-boronic acid are not well-documented, boronic acids in general are known to undergo various reactions. For instance, they can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters .Applications De Recherche Scientifique

Binding Affinity and Reactivity

Boronic acids, including fluorinated variants, have been widely studied for their unique ability to form reversible covalent bonds with diols and polyols. This property makes them invaluable in the creation of dynamic covalent systems and responsive materials, such as hydrogels, for sensing and delivery applications. The structure–reactivity relationships play a crucial role in their binding affinity, necessitating a careful consideration of both the boronic acid structure and the solution pH for optimal performance (Brooks et al., 2018).

Sensing Applications

The introduction of fluorine atoms into boronic acid compounds enhances their sensitivity and selectivity towards saccharides, making them excellent candidates for the development of sensors. For instance, fluorinated boronic acid-appended bipyridinium salts have been utilized to detect and differentiate diol-containing analytes in physiological conditions via (19)F NMR spectroscopy, demonstrating the potential for high-throughput screening and diagnostic applications (Axthelm et al., 2015).

Material Science and Polymer Chemistry

Fluorinated boronic acids are integral to the development of novel materials with dynamic properties. They've been incorporated into polymer matrices to create sensitive and selective glucose sensors, exploiting the reversible interaction between boronic acids and saccharides. This approach has led to the development of soft hydrogels capable of accurate saccharide concentration determination, highlighting their potential in biotechnology and healthcare applications (Bruen et al., 2018).

Analytical Chemistry

Boronic acid derivatives, particularly those modified with fluorine, have found use in analytical chemistry as tools for carbohydrate binding and analysis. Their high binding affinities for diols make them suitable for labeling and detecting carbohydrates and catechols, offering a versatile toolkit for biochemical analysis and research (Hoffmann et al., 2022).

Mécanisme D'action

Target of Action

The primary target of 2-Fluoro-6-hydroxypyridine-3-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules .

Pharmacokinetics

It’s known that the compound forms a trimer in solution, suggesting it may have unique absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic molecules, which can have various applications in fields such as medicinal chemistry .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Furthermore, the Suzuki–Miyaura coupling reaction in which the compound participates is known to be exceptionally mild and functional group tolerant , suggesting that it can operate effectively in a variety of chemical environments.

Propriétés

IUPAC Name |

(2-fluoro-6-oxo-1H-pyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BFNO3/c7-5-3(6(10)11)1-2-4(9)8-5/h1-2,10-11H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPNKBHJKOFFRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(NC(=O)C=C1)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-hydroxypyridine-3-boronic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]-N-(2-thienylmethyl)benzamide](/img/structure/B2832344.png)

![2-(3-methyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylth io))-N-(3-pyridylmethyl)acetamide](/img/structure/B2832346.png)

![(1-(2-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2832356.png)